HDAC Isoform Inhibition Profile: Quantified Potency Against HDAC2 vs. HDAC1
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide exhibits differential inhibition of histone deacetylase (HDAC) isoforms. It demonstrates a 1.4-fold selectivity for HDAC2 over HDAC1, with IC50 values of 400 nM and 550 nM, respectively [1]. This is in contrast to potent, non-selective HDAC inhibitors like Vorinostat (SAHA), which show comparable IC50 values for HDAC1 (130 nM) and HDAC2 (130 nM) . The compound's moderate potency and distinct isoform preference may be valuable for probing the functional roles of HDAC2 in specific cellular contexts where pan-HDAC inhibition is not desired.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 550 nM; HDAC2: 400 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1: 130 nM; HDAC2: 130 nM |
| Quantified Difference | Target compound is 4.2-fold less potent on HDAC1 and 3.1-fold less potent on HDAC2 compared to Vorinostat, but shows a distinct selectivity profile. |
| Conditions | Inhibition of recombinant human HDAC1 (C-terminal FLAG/His-tagged, 1-482 residues) and HDAC2 (C-terminal 6XHis-tagged, 1-488 residues) expressed in baculovirus-infected Sf9 cells [1]. |
Why This Matters
This data quantifies the compound's specific HDAC inhibition profile, enabling researchers to select it over pan-inhibitors like Vorinostat when a more nuanced or isoform-biased inhibition is required for target validation or mechanistic studies.
- [1] BindingDB. (n.d.). BDBM50568243 (CHEMBL4846752). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
